N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)PENTANAMIDE
Overview
Description
Preparation Methods
The synthesis of N-(6-methanesulfonyl-13-benzothiazol-2-yl)pentanamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane and reagents like methanesulfonyl chloride and pentanoyl chloride . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo substitution reactions, particularly at the 2-position, with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)pentanamide has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promising results as an acetylcholinesterase inhibitor, which helps in reducing the breakdown of acetylcholine, a neurotransmitter important for memory and learning . Additionally, this compound has demonstrated anti-β-amyloid aggregation properties, neuroprotection, and cognition-enhancing effects in various in vitro and in vivo studies . These properties make it a valuable candidate for further research and development in the field of neurodegenerative disease therapy.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-13-benzothiazol-2-yl)pentanamide involves multiple pathways. It acts as an acetylcholinesterase inhibitor, binding to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the breakdown of acetylcholine . Additionally, it exhibits metal chelation properties, which help in reducing the aggregation of β-amyloid plaques, a hallmark of Alzheimer’s disease . The compound also provides neuroprotection by mitigating oxidative stress and improving cell viability .
Comparison with Similar Compounds
N-(6-Methanesulfonyl-13-benzothiazol-2-yl)pentanamide is unique compared to other similar compounds due to its multifunctional properties. Similar compounds include:
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and anti-β-amyloid aggregation properties but differ in their structural modifications.
Benzothiazole derivatives: These compounds have been studied for various therapeutic applications, but this compound stands out due to its balanced multifunctional activities.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S2/c1-3-4-5-12(16)15-13-14-10-7-6-9(20(2,17)18)8-11(10)19-13/h6-8H,3-5H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQICXCMPSZLQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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